molecular formula C9H9FO2 B155346 3-(2-Fluorophenyl)propionic acid CAS No. 1643-26-1

3-(2-Fluorophenyl)propionic acid

Cat. No.: B155346
CAS No.: 1643-26-1
M. Wt: 168.16 g/mol
InChI Key: GUZLQEOSDXLCKX-UHFFFAOYSA-N
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Description

3-(2-Fluorophenyl)propionic acid is a fluorinated aromatic propionic acid derivative characterized by a fluorine atom at the ortho position of the phenyl ring attached to a three-carbon propionic acid chain. Its synthesis involves the condensation of 2-fluorobenzaldehyde with malonic acid and ammonium acetate under reflux in ethanol, yielding the compound with a moderate efficiency (58.6%) . This compound serves as a key intermediate in medicinal chemistry, particularly in synthesizing dihydroquinazoline-2(1H)-one derivatives for drug discovery and phosphonic acid analogues targeting alanyl aminopeptidases . Its structural features, including the electron-withdrawing fluorine substituent and carboxylic acid group, influence its physicochemical and biological properties, making it distinct from non-fluorinated or differently substituted analogs.

Preparation Methods

Malonic Ester Synthesis via Alkylation and Hydrolysis

The malonic ester synthesis remains the most widely adopted method for producing 3-(2-fluorophenyl)propionic acid due to its modularity and high yields . This two-step process involves:

Alkylation of Dimethyl Malonate

In a nitrogen-purged reactor, sodium methoxide (0.26 mol) is dissolved in anhydrous methanol (100 mL) at 40°C. Dimethyl malonate (1.0 mol) is added dropwise, followed by 2-fluorobenzyl chloride (0.2 mol). The mixture is refluxed for 2–3 hours, yielding 2-(2-fluorobenzyl)dimethyl malonate as a pale-yellow oil. Key parameters:

  • Solvent : Methanol (polar, protic) enhances nucleophilicity of malonate enolate.

  • Temperature : 40–50°C minimizes side reactions (e.g., ester hydrolysis).

  • Yield : 92–95% after vacuum distillation to recover unreacted dimethyl malonate .

Acid-Catalyzed Hydrolysis and Decarboxylation

The alkylated malonate ester (0.19 mol) is hydrolyzed using 37% hydrochloric acid (73 mL) under reflux for 5 hours. The reaction proceeds via:

  • Ester hydrolysis to 2-(2-fluorobenzyl)malonic acid.

  • Decarboxylation at 100–110°C to form this compound.

Optimization Insights :

  • Acid Concentration : ≥30% HCl ensures complete decarboxylation.

  • Reaction Time : Prolonged reflux (>5 hours) reduces yield due to thermal decomposition.

  • Isolation : Cooling the reaction mixture to 10°C precipitates the product, which is filtered and recrystallized from acetonitrile (purity >98%) .

Table 1: Performance Metrics for Malonic Ester Route

ParameterValue
Overall Yield85–89%
Purity (HPLC)97–99%
Reaction Scale (Industrial)50–100 kg/batch
Energy Consumption15 kWh/kg

Hydrolysis of Nitrile Precursors

An alternative route involves the hydrolysis of 3-(2-fluorophenyl)propionitrile, though this method is less common due to handling challenges with cyanide intermediates.

Synthesis of 3-(2-Fluorophenyl)propionitrile

2-Fluorobenzyl chloride (1.0 eq) is reacted with cyanoacetic acid (1.2 eq) in the presence of potassium carbonate (2.0 eq) in DMF at 80°C for 12 hours. The nitrile intermediate is isolated via extraction with ethyl acetate (yield: 78–82%).

Acidic Hydrolysis to Propionic Acid

The nitrile is hydrolyzed using 6M sulfuric acid at 120°C for 8 hours. Excess acid is neutralized with NaOH, and the product is extracted into dichloromethane.

Challenges :

  • Toxicity : Requires stringent controls for cyanide exposure.

  • Byproducts : Partial oxidation to amides may occur, necessitating chromatographic purification.

Table 2: Nitrile Hydrolysis vs. Malonic Ester Route

MetricNitrile HydrolysisMalonic Ester Synthesis
Yield70–75%85–89%
Purity90–93%97–99%
ScalabilityLimited to 10 kg/batch>50 kg/batch
Cyanide Waste Generated0.5 kg/kg productNone

Grignard Reaction with Subsequent Oxidation

This three-step method is favored for laboratory-scale synthesis but is cost-prohibitive for industrial applications.

Formation of 2-Fluorophenylmagnesium Bromide

Magnesium turnings (1.1 eq) are activated with iodine in dry THF. 2-Fluorobromobenzene (1.0 eq) is added dropwise under reflux to form the Grignard reagent.

Reaction with Acrylic Acid Derivatives

The Grignard reagent is quenched with methyl acrylate (1.0 eq) at −10°C, yielding methyl 3-(2-fluorophenyl)propionate after workup (yield: 65–70%).

Saponification to Propionic Acid

The ester is hydrolyzed with 2M NaOH in ethanol/water (1:1) under reflux for 3 hours. Acidification with HCl precipitates the product (purity: 95%).

Drawbacks :

  • Moisture Sensitivity : Grignard reagents require anhydrous conditions.

  • Cost : THF and magnesium increase raw material expenses.

MethodYieldPurityScalabilityEnantiocontrol
Malonic Ester85–89%97–99%HighNone
Nitrile Hydrolysis70–75%90–93%ModerateNone
Grignard/Oxidation65–70%95%LowNone
Biocatalytic40–45%85–90%Pilot-scaleYes (ee >99%)

Critical Process Optimization Strategies

Solvent Selection for Alkylation

  • Polar Aprotic Solvents (DMF, DMSO) : Increase reaction rate but complicate purification.

  • Ethers (THF) : Provide moderate polarity with easier solvent recovery.

  • Methanol : Optimal balance between enolate formation and cost .

Catalytic Enhancements

  • Phase-Transfer Catalysts : Tetrabutylammonium bromide (0.1 eq) improves alkylation yield by 8–10%.

  • Microwave Assistance : Reduces malonic ester synthesis time from 5 hours to 45 minutes (80°C, 300 W).

Waste Minimization Techniques

  • Recycling Unreacted Malonate : Distillation recovers 80–85% of dimethyl malonate for reuse.

  • Neutralization Byproducts : Sodium chloride from HCl hydrolysis is converted to commercial-grade salt via crystallization.

Industrial-Scale Production Considerations

Equipment Specifications

  • Reactor Material : Glass-lined steel to resist HCl corrosion.

  • Distillation Columns : Packed columns with Hastelloy C-276 trays for malonate recovery.

Regulatory Compliance

  • EPA Guidelines : Cyanide levels in effluent <0.2 ppm (nitrile route).

  • OSHA Standards : Airborne fluoride exposure <2.5 mg/m³.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 3-(2-Fluorophenyl)propionic acid can undergo oxidation reactions to form corresponding carboxylic acids or ketones.

    Reduction: It can be reduced to form alcohols or alkanes.

    Substitution: The compound can participate in electrophilic aromatic substitution reactions due to the presence of the fluorophenyl group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents can be used under controlled conditions.

Major Products:

    Oxidation: Formation of 3-(2-Fluorophenyl)propanoic acid.

    Reduction: Formation of 3-(2-Fluorophenyl)propanol.

    Substitution: Formation of various substituted fluorophenyl derivatives.

Scientific Research Applications

Pharmaceutical Development

3-(2-Fluorophenyl)propionic acid serves as a building block in the synthesis of pharmaceutical agents. Its structural properties make it valuable for designing drugs that target neurological disorders. The presence of the fluorine atom enhances the lipophilicity of compounds, improving their ability to cross biological membranes and interact with cellular targets.

Key Insights:

  • Modulator of Neurotransmitter Systems: Research indicates that this compound can modulate neurotransmitter systems, paving the way for innovative treatments for conditions such as depression and anxiety .
  • Drug Design: The unique electronic properties imparted by fluorine allow researchers to design novel compounds with improved efficacy and reduced side effects .

Neuroscience Research

In neuroscience, this compound is utilized to study synaptic transmission and neurotransmitter interactions. Its role as an amino acid analog enables researchers to investigate the effects of amino acid modifications on protein function.

Research Applications:

  • Biochemical Assays: Employed in assays to evaluate protein interactions, aiding in understanding the mechanisms underlying neurotransmission .
  • Potential Treatments: Studies have explored its potential in developing therapeutic strategies for neurological diseases by influencing synaptic activity .

Biochemical Assays

The compound is extensively used in biochemical assays to assess the effects of amino acid modifications on protein function. This application is crucial for understanding how alterations in amino acid structures can impact biological processes.

Applications:

  • Protein Interaction Studies: Helps elucidate how changes in amino acid composition affect protein interactions and functions .
  • Mechanistic Studies: Provides insights into enzyme mechanisms and metabolic pathways by serving as a substrate or inhibitor .

Analytical Chemistry

In analytical chemistry, this compound is used as a standard for calibrating instruments and ensuring accurate measurements in various chemical analyses.

Significance:

  • Calibration Standards: Acts as a reference compound in chromatographic methods such as HPLC and LC-MS, facilitating accurate quantification of other compounds .
  • Chemical Reactions Analysis: Its reactivity allows for the study of various chemical reactions, including oxidation and reduction processes.

The biological activity of this compound has been investigated for its potential antimicrobial and anticancer properties.

Case Studies:

  • Antimicrobial Activity: Preliminary studies indicate its effectiveness against several bacterial strains due to its ability to disrupt microbial membranes.
  • Anticancer Properties: Investigations have shown that it may inhibit cancer cell proliferation through apoptosis induction, activating caspases involved in cell death pathways.

Mechanism of Action

The mechanism by which 3-(2-Fluorophenyl)propionic acid exerts its effects involves interactions with specific molecular targets and pathways. The fluorophenyl group can interact with various enzymes and receptors, influencing biological processes. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position: Ortho vs. Para Fluorine

  • 3-(4-Fluorophenyl)propionic Acid: The para-fluorine isomer (CAS 459-31-4) shares a similar molecular weight (168.167 g/mol) and formula (C₉H₉FO₂) with the ortho-fluoro derivative . This positional difference may alter solubility and bioavailability, though direct comparative data are lacking.
  • Reactivity : The ortho-fluorine in 3-(2-fluorophenyl)propionic acid introduces greater steric and electronic effects compared to the para isomer, which could influence its reactivity in esterification or amidation reactions .

Hydroxylated Analogs: Antioxidant and Metabolic Profiles

  • The hydroxyl group at the para position enhances radical scavenging via hydrogen donation, a mechanism less accessible to the fluorine-substituted analog.
  • Microbial Metabolism: Hydroxylated derivatives like 3-(3,4-dihydroxyphenyl)propionic acid are rapidly metabolized by gut microbiota, peaking within 2–6 hours, whereas non-hydroxylated analogs (e.g., phenylpropionic acid) accumulate over 20 hours . Fluorine’s electron-withdrawing nature may slow enzymatic degradation, extending half-life in biological systems.

Methoxy-Substituted Derivatives: Anti-inflammatory Potential

  • 3-(p-Methoxyphenyl)propionic Acid: This compound interacts with TNF-α and IL-1β receptors, suggesting anti-inflammatory properties comparable to metformin .

Structural and Functional Data Table

Compound Substituent (Position) Key Properties Bioactivity/Applications References
This compound -F (ortho) MW: 168.16 g/mol; pKa (estimated): ~4.7 (carboxylic acid) Intermediate in drug synthesis; aminopeptidase inhibition
3-(4-Fluorophenyl)propionic acid -F (para) MW: 168.16 g/mol; higher symmetry Limited data; potential analog for comparative studies
3-(4-Hydroxyphenyl)propionic acid -OH (para) TEAC: 0.579; esterification retains activity Antioxidant; microbial metabolite
3-(p-Methoxyphenyl)propionic acid -OCH₃ (para) Binds TNF-α/IL-1β; anti-inflammatory potential Diabetes treatment (proposed)
3-Phenylpropionic acid None Rapid microbial degradation; low bioactivity Baseline for structural comparisons

Key Research Findings

  • Antioxidant Activity : Hydroxyl groups significantly enhance radical scavenging, while fluorine’s electronegativity may reduce electron donation capacity .
  • Metabolic Stability : Fluorinated derivatives likely resist microbial degradation better than hydroxylated analogs, prolonging their presence in biological systems .
  • Synthetic Utility : The ortho-fluoro substituent in this compound facilitates steric control in multi-step syntheses, such as dihydroquinazoline scaffolds .

Biological Activity

3-(2-Fluorophenyl)propionic acid (CAS Number: 1643-26-1) is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article summarizes the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₉H₉FO₂
  • Molecular Weight : 168.17 g/mol
  • Melting Point : 76-78 °C
  • Hazard Classification : Irritant

Synthesis

The synthesis of this compound can be achieved through various methods, including enzymatic routes and chemical processes. One notable method involves the use of phenylalanine aminomutase (PAM), which catalyzes the conversion of substituted cinnamic acids into enantiopure amino acids .

  • Inhibition of Histone Deacetylases (HDACs) :
    • Recent studies indicate that compounds related to this compound exhibit inhibitory activity against HDACs, which are crucial in regulating gene expression and cellular functions. The pIC₅₀ values for various polypeptide compounds derived from similar structures suggest significant HDAC inhibition, with values ranging from 6.04 to 7.23 .
  • Antioxidant Properties :
    • Compounds with similar structures have demonstrated antioxidant effects, which may contribute to their neuroprotective properties in models of neurodegenerative diseases .
  • Interaction with Neurotransmitter Systems :
    • The presence of fluorine in the phenyl ring can enhance the lipophilicity and bioavailability of the compound, potentially affecting neurotransmitter interactions and leading to psychotropic effects.

Case Studies

  • Neuroprotective Effects :
    • In a study examining the anti-aggregation effects on α-synuclein, a protein implicated in Parkinson's disease, phenolic compounds were shown to inhibit oligomerization, suggesting that derivatives of this compound could have similar protective effects .
  • Anticancer Potential :
    • Research has indicated that derivatives can exhibit anticancer properties through modulation of apoptosis pathways and inhibition of tumor growth in vitro. The specific mechanisms remain under investigation but may involve the regulation of cell cycle proteins .

Table 1: Inhibitory Activity of Related Compounds on HDACs

Compound NamepIC₅₀ Value
Compound 17.23
Compound 26.85
Compound 36.27
Compound 46.92
Compound 56.08
Compound 66.12
Compound 76.04

Q & A

Q. Basic: What are the standard synthetic routes for 3-(2-fluorophenyl)propionic acid, and how can reaction conditions be optimized for yield?

Methodological Answer:
A common synthesis involves the condensation of 2-fluorobenzaldehyde with malonic acid in ethanol under reflux, using ammonium acetate as a catalyst. For example, refluxing for 12–24 hours yields 3-amino-3-(2-fluorophenyl)propionic acid with ~58% efficiency . Optimization strategies include:

  • Solvent selection : Ethanol or acetonitrile improves solubility and reduces side reactions.
  • Catalyst loading : Adjusting ammonium acetate (e.g., 0.5–1.0 mmol) balances reaction rate and byproduct formation.
  • Temperature control : Prolonged reflux (~80°C) enhances cyclization but may require inert atmospheres to prevent oxidation.
    Post-synthesis, recrystallization in acetonitrile or cold ethanol yields pure crystals suitable for X-ray analysis .

Q. Advanced: How do crystallographic studies resolve molecular conformation and intramolecular interactions in this compound derivatives?

Methodological Answer:
X-ray crystallography (e.g., using SHELXL ) reveals key structural features:

  • Bond length anomalies : The C=O bond in the carboxyl group is shorter (1.306 Å vs. 1.325 Å in analogues) due to electron delocalization .
  • Conformational analysis : Derivatives adopt anti-conformations (torsion angle: 173.8°) rather than gauche (64.9°), influenced by steric hindrance from the 2-fluorophenyl group .
  • Hydrogen bonding : Intramolecular N–H···F and N–H···O bonds form pseudo-six-membered rings, stabilizing the planar thiourea and carboxyl fragments (dihedral angles: 20.84° and 85.78° with fluorophenyl/propionic acid groups) .
    Refinement tips : Use isotropic refinement for hydroxyl H-atoms and riding models for others (C–H = 0.93–0.97 Å) .

Q. Basic: Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

  • Mass spectrometry (LC-ESI-QQ) : Identifies the [M–H]⁻ ion at m/z 182.08 (calculated for C₉H₈FO₂⁻) and fragments (e.g., loss of CO₂ at m/z 138) .
  • FT-IR : Key peaks include ν(C=O) at ~1700 cm⁻¹ and ν(C–F) at 1100–1250 cm⁻¹.
  • ¹H/¹³C NMR : Look for aromatic protons (δ 7.2–7.8 ppm, split by ortho-F coupling) and the propionic acid chain (δ 2.6–3.1 ppm for CH₂) .

Q. Advanced: How can computational methods predict electronic properties and reactivity of this compound?

Methodological Answer:
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) provide insights:

  • Electrostatic potential maps : Highlight nucleophilic regions (carboxyl group) and electrophilic sites (fluorophenyl ring) .
  • Solubility parameters : Calculate δ (cohesive energy density) to predict compatibility with excipients (e.g., δ ≈ 22 MPa¹/² for polar solvents) .
  • Reactivity indices : Fukui functions identify sites prone to electrophilic attack (e.g., para to fluorine) .
    Validation : Compare computed vibrational spectra with experimental IR/Raman data to refine models.

Q. Basic: What are the common challenges in purifying this compound?

Methodological Answer:

  • Byproduct formation : Unreacted 2-fluorobenzoyl chloride or thiourea adducts may persist. Use column chromatography (silica gel, ethyl acetate/hexane) for separation.
  • Recrystallization : Acetonitrile is optimal for high-purity crystals; avoid protic solvents (e.g., water) to prevent hydrolysis .
  • Yield loss : Cold washing with ethanol removes impurities without dissolving the product .

Q. Advanced: How should researchers reconcile discrepancies in bond lengths or conformations between structural analogues?

Methodological Answer:

  • Comparative crystallography : Analyze datasets (e.g., CIF files) for analogous compounds (e.g., 3-(3-methoxyphenyl)propionic acid ) to identify trends.
  • Electron density maps : Overlay structures to assess steric/electronic effects (e.g., fluorine’s electronegativity shortening C–O bonds) .
  • Statistical validation : Use R-factors and goodness-of-fit (GoF) metrics to evaluate refinement quality across studies .

Q. Basic: What safety protocols are essential when handling this compound?

Methodological Answer:

  • Ventilation : Use fume hoods to avoid inhalation of fluorinated vapors .
  • PPE : Nitrile gloves and lab coats prevent dermal exposure; rinse immediately with water if contact occurs .
  • Waste disposal : Neutralize acidic waste with bicarbonate before disposal .

Q. Advanced: How does fluorination at the 2-position influence the compound’s bioactivity in drug design?

Methodological Answer:

  • Metabolic stability : Fluorine reduces oxidative metabolism, prolonging half-life .
  • Target binding : The 2-fluoro group enhances π-stacking with aromatic residues (e.g., in kinase inhibitors) .
  • Toxicity screening : Use in vitro assays (e.g., CYP450 inhibition) to assess fluorinated metabolite risks .

Properties

IUPAC Name

3-(2-fluorophenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9FO2/c10-8-4-2-1-3-7(8)5-6-9(11)12/h1-4H,5-6H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUZLQEOSDXLCKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CCC(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00366370
Record name 3-(2-Fluorophenyl)propionic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1643-26-1
Record name 3-(2-Fluorophenyl)propionic acid
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Record name 3-(2-fluorophenyl)propanoic acid
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Synthesis routes and methods I

Procedure details

A mixture of ethyl 3-(2-fluorophenyl)propionate (25.54 g, 0.130 mol) and a 50% aqueous solution of sodium hydroxide (30 mL) in water (130 mL) was refluxed for 2 h. After cooling the mixture was washed with diethyl ether (2×100 mL). The aqueous phase was chilled in an ice bath, and the pH was adjusted to 3 with hydrochloric acid . The white precipitate which formed was collected by filtration, washed repeatedly with water, and dried in a vacuum at 60° C. for 18 h to give 18.66 g (85%) of 3-(2-fluorophenyl)propionic acid as a white solid; m.p., 72°-74° C. This material was used without further purification.
Quantity
25.54 g
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reactant
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aqueous solution
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30 mL
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130 mL
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Synthesis routes and methods II

Procedure details

3-(2-fluoro-phenyl)-acrylic acid (10.00 g, 60.30 mmol) in THF was mixed with Rh/Al2O3 (500 mg) and hydrogenated for 14 hours. The reaction mixture was filtered through celite and the filtrate was concentrated to give 3-(2-fluoro-phenyl)-propionic acid. 3-(2-chloro-phenyl)-propionic acid (10.0 g, 43.70 mmol) was then reacted with SOCl2 (6.60 mL, 90.48 mmol) and AlCl3 (9.00 g, 67.50 mmol) according to the protocols as outlined in general procedure C to afford the title compound. vi Musso, David L.; Cochran, Felicia R.; Kelley, James L.; McLean, Ed W.; Selph, Jeffrey L.; Rigdon, Greg C.; Orr, G. Faye; Davis, Ronda G.; Cooper, Barrett R.; Styles, Virgil L.; Thompson, James B.; Hall, William R. J. Med. Chem. 2003, 46, 399-408.
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10 g
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500 mg
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Synthesis routes and methods III

Procedure details

49 g (0.183 mol) of diethyl 2-(2-fluorobenzyl)malonate were mixed with 183 ml of 37% HCl and 9.4 ml of glacial acetic acid. The mixture was heated atreflux for 27 hours, then cooled; the solid precipitated was filtered, taken up with water, basified with sat. NaHCO3, washed with diethyl ether, then reacidified with 20% HCl, extracted with diethyl ether and washed with brine. After drying and evaporation, the oily residue was taken up with petroleum ether: upon freezing a white solid precipitated (21.5 g; 70%).
Quantity
49 g
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reactant
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183 mL
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reactant
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9.4 mL
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Retrosynthesis Analysis

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